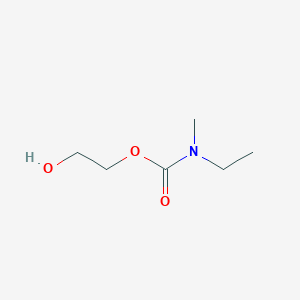
2-hydroxyethyl N-ethyl-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Hydroxyethyl N-ethyl-N-methylcarbamate is a chemical compound with the molecular formula C6H13NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of 2-Hydroxyethyl N-ethyl-N-methylcarbamate is C6H13NO3 . The molecular weight is 119.12 g/mol . The InChI code is 1S/C4H9NO3/c1-5-4(7)8-3-2-6/h6H,2-3H2,1H3,(H,5,7) .Physical And Chemical Properties Analysis
2-Hydroxyethyl N-ethyl-N-methylcarbamate is a liquid at room temperature . It has a molecular weight of 119.12 g/mol . The compound has a topological polar surface area of 58.6 Ų .Scientific Research Applications
- Hydrogels
- Application : Hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure. They are used in various applications including tissue engineering, biomedical, and sensing applications .
- Method : The hydrogels are prepared using a variety of preparation techniques and starting materials. The characteristic features of these network polymers depend on the nature and the arrangement of constituent monomers and the synthesis method .
-
- Application : Hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure. They are used in various applications including tissue engineering, biomedical, and sensing applications .
- Method : The hydrogels are prepared using a variety of preparation techniques and starting materials. The characteristic features of these network polymers depend on the nature and the arrangement of constituent monomers and the synthesis method .
- Results : The unique properties of hydrogels have gained significant attention in both scientific and industrial fields. They are excellent biomaterials as they can mimic the biphasic (water and polymer) natural environment in biological systems .
-
Copper Nanoparticles Doped Hydrogels
- Application : Copper nanoparticles (Cu NPs) have been used in applications as diverse as water purification, sensors, catalysts, conductive ink, inkjet-printing, and antimicrobial agents .
- Method : Cu-PHEMA hydrogels were prepared by a two-step process. In the first step, porous PHEMA hydrogels containing aqueous Cu (II) were formed by photo-induced phase separation polymerization in aqueous formulations containing 2-hydroxyethyl methacrylate (HEMA), a photoinitator, a cross-linker, and CuSO4. In the second step, the Cu (II) ions were reduced to Cu (0) (Cu NPs) by hydrazine .
- Results : The Cu-PHEMA hydrogels were red-brown due to the presence of the Cu NPs, and X-ray diffraction studies confirmed the NPs were crystalline Cu and not CuO. The Cu NPs were stable inside the hydrogel, and leaching of Cu NPs into water was very slow .
-
- Application : It is used in the manufacture of soft contact lenses .
- Method : Hydrophilic crosslinked networks are synthesized, which are capable of absorbing from 10 to 600% water relative to the dry weight .
- Results : This property made it one of the first materials to be used in the manufacture of soft contact lenses .
-
Coating Compounds and Photosensitive Resins
- Application : It is used in coating compounds and photosensitive resins .
- Method : The specific method of application would depend on the type of coating or resin being produced .
- Results : The use of 2-hydroxyethyl methacrylate in these applications can enhance the properties of the final product .
-
Specialty Coatings, Resins, Adhesives, Printing Inks, and Acrylic Plastics
- Application : It is often used to increase the hydrophobicity or surface adhesion of polymers and polymer-based materials .
- Method : As a co-monomer with other acrylic ester monomers, 2-hydroxyethyl methacrylate can be used to control hydrophobicity or introduce reactive sites .
- Results : This leads to enhanced performance of the final product in its respective application .
-
- Application : It is used to prepare light responsive membranes of PHEMA, HEMA/acrylamide based specific drug release hydrogel, and water soluble HEMA/methacrylic acid hydrogel for drug delivery .
- Method : The specific method of preparation would depend on the type of drug delivery system being produced .
- Results : The use of 2-hydroxyethyl methacrylate in these applications can enhance the effectiveness of the drug delivery system .
properties
IUPAC Name |
2-hydroxyethyl N-ethyl-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-7(2)6(9)10-5-4-8/h8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRZUWCQEOLQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxyethyl N-ethyl-N-methylcarbamate | |
CAS RN |
1514873-81-4 |
Source


|
| Record name | 2-hydroxyethyl N-ethyl-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

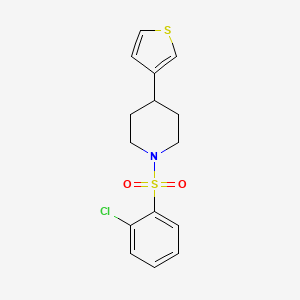
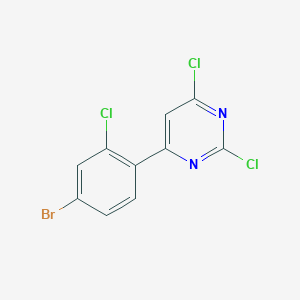
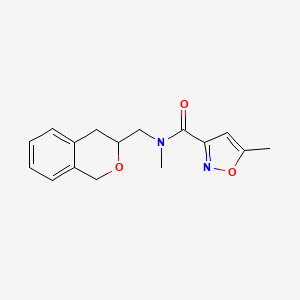
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)
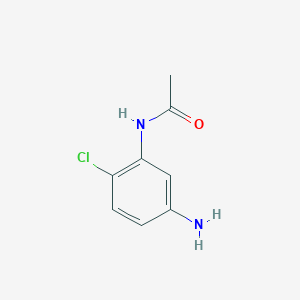

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)
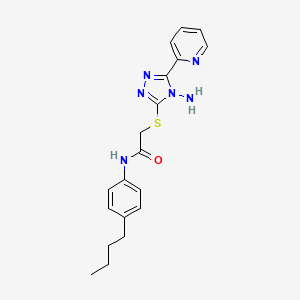
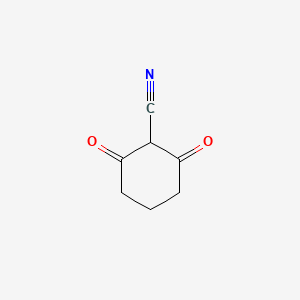
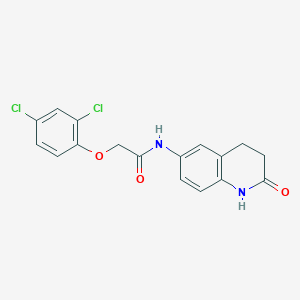
![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
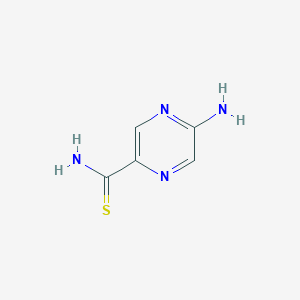
![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)